2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid
Description
2-[4-Oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid is a heterocyclic compound featuring a thiazolidinone core fused with a 1,2,4-triazole moiety and an acetic acid side chain. The structure comprises:
- A thiazolidinone ring (4-oxo-1,3-thiazolan-5-yl) contributing to hydrogen-bonding interactions and metabolic stability.
- An acetic acid moiety at position 5, enabling solubility in polar solvents and derivatization for prodrug strategies.
This compound’s structural complexity makes it a candidate for diverse biological applications, including antimicrobial, antifungal, and plant growth modulation, as inferred from analogous derivatives in the literature .
Properties
IUPAC Name |
2-[(2Z)-4-oxo-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c19-11(20)6-10-12(21)18(9-4-2-1-3-5-9)13(22-10)16-17-7-14-15-8-17/h1-5,7-8,10H,6H2,(H,19,20)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXSCXSMMYCMII-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=NN3C=NN=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=N\N3C=NN=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid typically involves multi-step organic reactions The phenyl group is then added via electrophilic aromatic substitution
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7a)
- Structure : Replaces the phenyl group with pyridin-2-yl and introduces a thioether linkage.
- Synthesis : Prepared in 75% yield via reflux in DMF:EtOH (8:2), with a lower melting point (109–111°C) due to reduced crystallinity compared to phenyl-substituted derivatives .
- Bioactivity : Pyridine-containing analogues often exhibit enhanced solubility and binding to metalloenzymes, though specific data for 7a are unreported.
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic Acid
- Structure: Features a methylimino group instead of triazole and lacks the phenyl substituent.
- Significance: Highlights the role of thiazolidinone-acetic acid derivatives in natural product degradation pathways.
3-Ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Structure : Incorporates a hydroxyphenyl substituent and ethyl group at position 3.
- Properties : The Z-configuration and hydroxyl group enhance polarity (molar mass: 315.35 g/mol), likely improving aqueous solubility compared to the target compound .
- Applications : Hydroxyl groups in similar structures correlate with antioxidant and anti-inflammatory activities.
Derivatives with Modified Substituents
(2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic Acid
- Structure : Substitutes phenyl with 4-chlorophenyl and introduces a hydrazone linkage.
- Synthesis : Prepared via condensation reactions, with a higher melting point (248–250°C) due to increased rigidity from the chlorophenyl group .
- Bioactivity : Chlorinated aromatics often enhance antimicrobial potency by improving membrane penetration.
2-((5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid (Compound 3 in )
Biological Activity
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid (CAS Number: 29560-50-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.
The molecular formula of this compound is C13H11N5O3S, with a molar mass of 317.32 g/mol. The structure features a thiazole ring, a triazole moiety, and an acetic acid functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H11N5O3S |
| Molar Mass | 317.32 g/mol |
| CAS Number | 29560-50-7 |
Antimicrobial Activity
Research indicates that compounds with similar structural features to 2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid exhibit varying degrees of antimicrobial activity. The presence of the triazole and thiazole rings enhances lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
-
Antibacterial Studies :
- A study conducted on related thiazolidine derivatives revealed potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing moderate effectiveness against Gram-negative strains .
- The minimum inhibitory concentrations (MICs) for these compounds ranged from 10.7 to 21.4 μmol/mL .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of 2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid has been explored in several studies:
- Mechanism of Action :
- Cell Line Studies :
Case Studies
Several case studies have highlighted the biological activities of compounds related to 2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid:
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Core Synthesis : The compound is synthesized via cyclocondensation of substituted thiosemicarbazides with α-keto acids or esters under reflux conditions. Key intermediates include 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, which are alkylated with monochloroacetic acid in alkaline ethanol (1:1 molar ratio, 6–8 hours reflux) .
- Critical Parameters :
- Solvent : Ethanol/water mixtures improve solubility of intermediates.
- Alkali Medium : Sodium hydroxide (1.5–2.0 eq.) ensures deprotonation for nucleophilic substitution.
- Temperature : Reflux (~80°C) minimizes side reactions like hydrolysis of the triazole ring.
- Yield Optimization : Yields range from 65–78%, with purity confirmed via TLC (silica gel, chloroform:methanol 9:1) .
Advanced Physicochemical Characterization
Q. Q2: How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) when confirming the structure of this compound?
Methodological Answer:
- Spectral Cross-Validation :
- IR : Look for characteristic bands:
- C=O stretch (1680–1720 cm⁻¹) from the acetic acid moiety.
- N-H stretch (3200–3400 cm⁻¹) in the triazole-imino group.
- Discrepancies arise if tautomerism (e.g., thione-thiol forms) occurs; use X-ray crystallography to resolve ambiguity .
- NMR :
- ¹H NMR : A singlet at δ 3.8–4.2 ppm (CH₂ from acetic acid) and aromatic protons (δ 7.2–7.8 ppm) from the phenyl group.
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm. Contradictions may stem from solvent effects—repeat experiments in DMSO-d₆ vs. CDCl₃ .
- Chromatography : Use HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water) to confirm purity (>95%) and rule out tautomeric byproducts .
Biological Activity and Mechanism
Q. Q3: What methodological approaches are used to evaluate the antimicrobial activity of this compound, and how do structural modifications alter efficacy?
Methodological Answer:
- In Vitro Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines). Reported MIC values: 8–32 µg/mL .
- Structure-Activity Insights :
- Triazole Substitution : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance activity by 2–4×.
- Thiazole Modification : Replacing the acetic acid with ester groups reduces solubility and efficacy .
- Molecular Docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (lanosterol demethylase). The triazole-imino group shows hydrogen bonding with heme cofactor (binding energy: −8.2 kcal/mol) .
Analytical Method Development
Q. Q4: How can HPLC methods be optimized to quantify trace impurities in batches of this compound?
Methodological Answer:
- Method Development :
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 20% B to 80% B over 20 min.
- Detection : DAD at 254 nm (triazole absorbance) and 210 nm (acetic acid moiety).
- Validation :
- Linearity : R² > 0.999 for 1–100 µg/mL.
- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively.
- Impurity Profiling : Identify hydrolyzed byproducts (e.g., free triazole) via LC-MS (ESI+) with m/z 348.1 [M+H]⁺ .
Computational and Mechanistic Studies
Q. Q5: What computational strategies are employed to predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction :
- Software : SwissADME or ADMETlab 2.0.
- Key Predictions :
- LogP : 2.1 (moderate lipophilicity).
- BBB Permeability : Low (due to carboxylic acid group).
- CYP450 Inhibition : Moderate inhibition of CYP3A4 (risk of drug interactions).
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability in human serum albumin. The phenyl group shows hydrophobic binding in subdomain IIA (binding free energy: −12.4 kcal/mol) .
Advanced Synthetic Modifications
Q. Q6: How can salt formation improve the solubility and bioavailability of this compound?
Methodological Answer:
- Salt Synthesis :
- Cations : Sodium or potassium salts enhance water solubility (e.g., 15 mg/mL vs. 2 mg/mL for free acid).
- Procedure : React the free acid with NaOH/KOH (1:1) in ethanol, precipitate with diethyl ether. Confirm salt formation via FTIR loss of -OH stretch (3400 cm⁻¹) and elemental analysis (Na⁺: ~5.2% w/w) .
- Bioavailability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
